4-aminothiophene-3-carboxylic Acid

Catalog No.
S708111
CAS No.
26112-64-1
M.F
C5H5NO2S
M. Wt
143.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-aminothiophene-3-carboxylic Acid

CAS Number

26112-64-1

Product Name

4-aminothiophene-3-carboxylic Acid

IUPAC Name

4-aminothiophene-3-carboxylic acid

Molecular Formula

C5H5NO2S

Molecular Weight

143.17 g/mol

InChI

InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8)

InChI Key

MJYGDBMTPPBJHJ-UHFFFAOYSA-N

SMILES

C1=C(C(=CS1)N)C(=O)O

Canonical SMILES

C1=C(C(=CS1)N)C(=O)O

4-Aminothiophene-3-carboxylic acid is a heterocyclic compound belonging to the thiophene family, characterized by a five-membered aromatic ring that includes a sulfur atom. Its molecular formula is C₅H₅N₁O₂S, and it has a molecular weight of approximately 143.16 g/mol. The compound features an amino group at the fourth position and a carboxylic acid group at the third position of the thiophene ring, which contributes to its unique chemical properties and potential biological activities .

  • Precursor for Analog Synthesis: Research has explored using Methyl 4-aminothiophene-3-carboxylate, a close relative of 4-ATCA, as a precursor molecule for synthesizing analogs of Serotonin (5-hydroxytryptamine, 5-HT). These analogs target specific serotonin receptors, potentially offering applications in neurological research [].

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, allowing for the formation of various derivatives when treated with alkyl halides or acyl chlorides .

The biological activity of 4-aminothiophene-3-carboxylic acid is noteworthy, particularly in medicinal chemistry. Its amino and carboxylic acid groups enable interactions with biological macromolecules, potentially modulating enzyme activity and receptor binding. Such interactions may lead to therapeutic effects, making it a candidate for further pharmacological studies .

Several methods exist for synthesizing 4-aminothiophene-3-carboxylic acid:

  • Gewald Reaction: A common synthetic route involves the Gewald reaction, which combines sulfur, an α-methylene carbonyl compound, and an α-cyano ester. This method is particularly effective for producing aminothiophene derivatives.
  • Cyclization and Substitution Reactions: In industrial settings, large-scale production may involve cyclization followed by chlorination and nucleophilic substitution to enhance yield and purity .

4-Aminothiophene-3-carboxylic acid has diverse applications:

  • Medicinal Chemistry: Due to its biological activity, it is explored for potential therapeutic applications.
  • Material Science: Its unique properties make it suitable for developing novel materials.
  • Organic Synthesis: It serves as an important intermediate in synthesizing other complex organic compounds .

Studies on the interactions of 4-aminothiophene-3-carboxylic acid with various biological targets have shown that its functional groups can form hydrogen bonds and participate in esterification reactions. These interactions are crucial in modulating the activity of specific enzymes and receptors, leading to various biological effects .

Several compounds share structural similarities with 4-aminothiophene-3-carboxylic acid:

Compound NameStructural FeaturesUnique Characteristics
Methyl 2-Aminothiophene-3-carboxylateAmino group at the second positionDifferent substitution pattern affects chemical reactivity
Ethyl 2-Amino-4-phenylthiophene-3-carboxylateAdditional phenyl groupEnhanced biological activity due to increased steric effects
2-Aminothiophene-3-carboxylic AcidAmino group at the second positionVariations in reactivity due to different amino group positioning

The uniqueness of 4-aminothiophene-3-carboxylic acid lies in its specific substitution pattern, which allows for distinct interactions with biological targets compared to its analogs. This specificity makes it a valuable compound in both medicinal chemistry and organic synthesis .

XLogP3

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Wikipedia

4-Amino-3-thiophenecarboxylic acid

Dates

Modify: 2023-08-15

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